

Spectroscopic Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	4-Dodecyloxy-2-hydroxybenzophenone
CAS No.:	2985-59-3
Cat. No.:	B167135

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Dodecyloxy-2-hydroxybenzophenone**, a widely used ultraviolet (UV) absorber. The information presented herein is intended to support research and development activities by providing detailed data and methodologies related to its characterization.

Introduction

4-Dodecyloxy-2-hydroxybenzophenone (CAS No. 2985-59-3) is a member of the hydroxybenzophenone class of organic compounds, which are known for their ability to absorb UVA and UVB radiation. This property makes it a valuable ingredient in sunscreens, plastics, and various coatings to prevent photodegradation. A thorough understanding of its spectroscopic characteristics is crucial for quality control, formulation development, and stability studies.

Molecular Structure and Properties

- Chemical Name: **4-Dodecyloxy-2-hydroxybenzophenone**
- Molecular Formula: C₂₅H₃₄O₃
- Molecular Weight: 382.54 g/mol
- Appearance: White to off-white or light yellow powder
- Melting Point: 48-51 °C
- Boiling Point: >250 °C

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Dodecyloxy-2-hydroxybenzophenone**.

UV-Visible (UV-Vis) Spectroscopy

4-Dodecyloxy-2-hydroxybenzophenone exhibits strong absorbance in the UV region, which is the basis for its function as a UV absorber.

Parameter	Value	Reference
Absorption Range	270 - 340 nm	[1][2]
λ_{max} (in THF)	~325 nm (estimated)	Based on data for similar 2-hydroxybenzophenone derivatives.

Note: The exact λ_{max} can vary depending on the solvent.

Fluorescence Spectroscopy

While primarily a UV absorber, 2-hydroxybenzophenone derivatives can exhibit fluorescence. The emission properties are influenced by an excited-state intramolecular proton transfer (ESIPT) process.

Parameter	Value (Estimated)	Reference
Emission Maximum	Not directly available. Expected to be in the range of 450-550 nm.	Based on data for other 2- hydroxy-4- alkoxybenzophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ^1H and ^{13}C NMR data for **4-Dodecyloxy-2-hydroxybenzophenone** are not readily available in the searched literature. However, based on the known structure and data for analogous compounds, the expected chemical shifts are presented below.

^1H NMR (Estimated, CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Assignment
~12.5	s	-OH (intramolecular hydrogen bond)
7.8 - 7.2	m	Aromatic protons
~4.0	t	-O-CH ₂ -
~1.8	p	-O-CH ₂ -CH ₂ -
~1.5 - 1.2	m	-(CH ₂) ₉ -
~0.9	t	-CH ₃

^{13}C NMR (Estimated, CDCl_3 , 100 MHz)

Chemical Shift (ppm)	Assignment
>200	C=O
160 - 110	Aromatic carbons
~68	-O-CH ₂ -
32 - 22	Aliphatic carbons
~14	-CH ₃

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Dodecyloxy-2-hydroxybenzophenone** provides key information about its functional groups. The spectrum is available on the NIST WebBook.[3]

Wavenumber (cm ⁻¹)	Assignment
~3200-2500 (broad)	O-H stretch (intramolecularly hydrogen-bonded)
~2920, 2850	C-H stretch (aliphatic)
~1630	C=O stretch (conjugated and hydrogen-bonded)
~1600, 1580, 1500	C=C stretch (aromatic)
~1260	C-O stretch (aryl ether)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

UV-Visible Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Sample Preparation: A stock solution of **4-Dodecyloxy-2-hydroxybenzophenone** is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane) at a concentration of approximately 1 mg/mL. This stock solution is then serially diluted to obtain working solutions in the concentration range of 1-10 µg/mL.

- **Measurement:** The spectrophotometer is blanked with the solvent. The absorbance of the working solutions is measured over the wavelength range of 200-400 nm.
- **Data Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Fluorescence Spectroscopy

- **Instrumentation:** A spectrofluorometer equipped with a xenon arc lamp and suitable monochromators for excitation and emission is used.
- **Sample Preparation:** A dilute solution of the compound (typically in the micromolar range) is prepared in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Measurement:** An excitation wavelength is selected (e.g., the λ_{max} from the UV-Vis spectrum). The emission spectrum is then recorded over a suitable wavelength range (e.g., 350-600 nm).
- **Data Analysis:** The wavelength of maximum emission is identified from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard.
- **Measurement:** ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
- **Data Analysis:** The chemical shifts, multiplicities, and integration of the signals are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

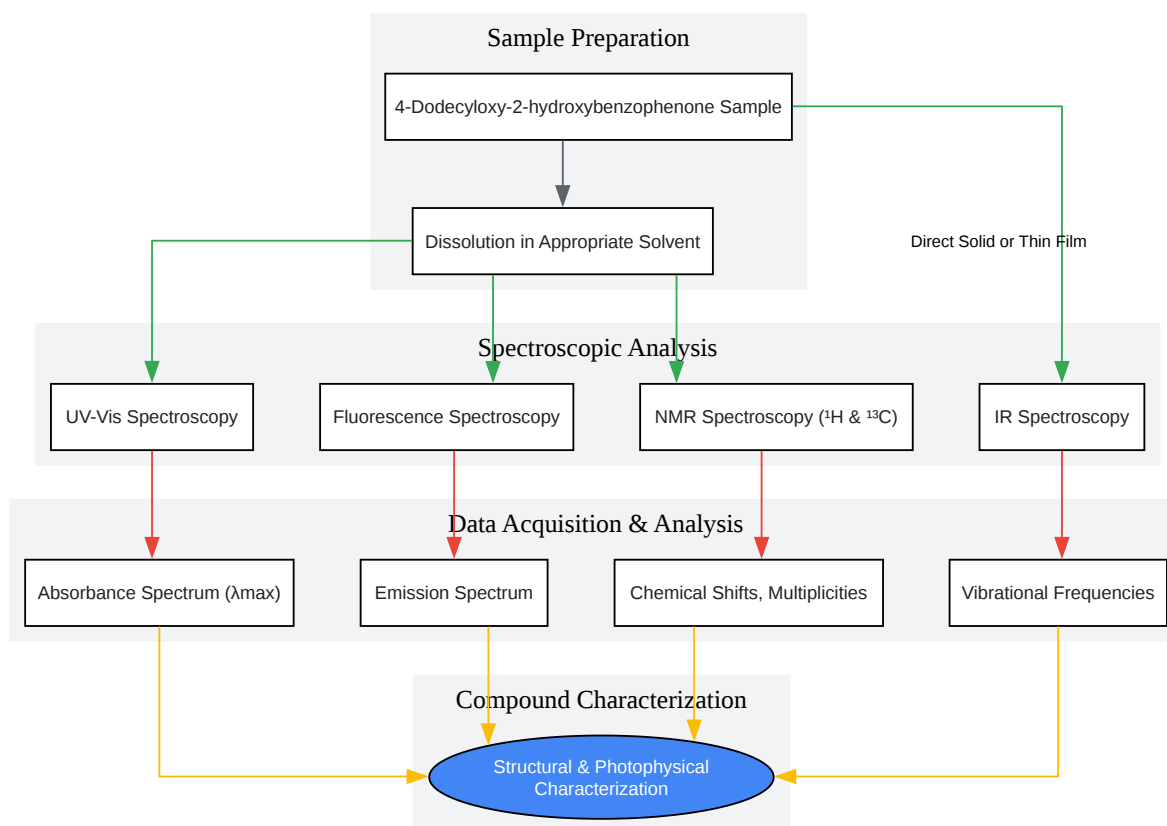
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.

- Sample Preparation:
 - KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - Thin Film: The sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
- Measurement: The IR spectrum is recorded over the range of 4000-400 cm^{-1} .
- Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups in the molecule.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **4-Dodecyloxy-2-hydroxybenzophenone**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **4-Dodecyloxy-2-hydroxybenzophenone**.

Conclusion

This technical guide has summarized the key spectroscopic properties of **4-Dodecyloxy-2-hydroxybenzophenone**, providing a valuable resource for researchers and professionals. While direct experimental NMR and fluorescence data were not available in the public domain,

estimations based on analogous compounds have been provided to guide analytical efforts. The detailed experimental protocols offer a starting point for in-house characterization of this important UV absorber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. 4-Dodecyloxy-2-hydroxybenzophenone | 2985-59-3 \[amp.chemicalbook.com\]](#)
- [2. 4-dodecyloxy-2-hydroxybenzophenone CAS No. 2985-59-3 | Tintoll \[uvabsorber.com\]](#)
- [3. Benzophenone, 4-dodecyloxy-2-hydroxy- \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Dodecyloxy-2-hydroxybenzophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167135/docs#spectroscopic-profile-of-4-dodecyloxy-2-hydroxybenzophenone-a-technical-guide\]](https://www.benchchem.com/product/b167135/docs#spectroscopic-profile-of-4-dodecyloxy-2-hydroxybenzophenone-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)